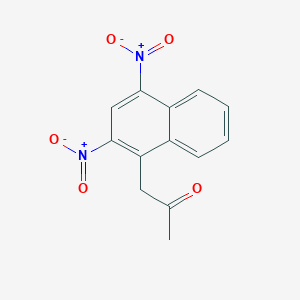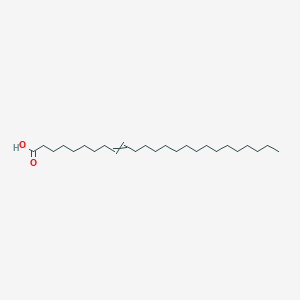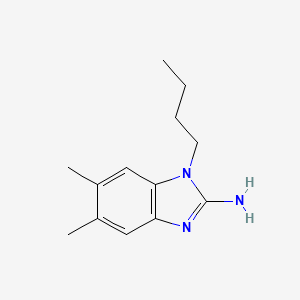
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with butyl and dimethyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and substitution reactions. One common method is the reaction of 5,6-dimethyl-o-phenylenediamine with butyl isocyanate under reflux conditions to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates, followed by cyclization and functionalization steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of butyl and dimethyl groups can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1H-benzimidazol-2-amine: Lacks the butyl group, which can affect its chemical properties and biological activities.
1-Butyl-1H-benzimidazol-2-amine: Lacks the dimethyl groups, which can influence its reactivity and interactions with biological targets.
1-Butyl-5-methyl-1H-benzimidazol-2-amine: Contains only one methyl group, which can alter its chemical behavior and biological effects.
Uniqueness
1-Butyl-5,6-dimethyl-1H-benzimidazol-2-amine is unique due to the presence of both butyl and dimethyl substituents, which can enhance its stability, bioavailability, and biological activity. These structural features can make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
141211-27-0 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-butyl-5,6-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H19N3/c1-4-5-6-16-12-8-10(3)9(2)7-11(12)15-13(16)14/h7-8H,4-6H2,1-3H3,(H2,14,15) |
InChI Key |
OKUJNTOCGNYHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C(=C2)C)C)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
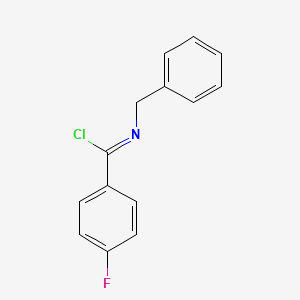

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
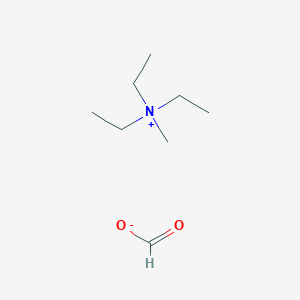
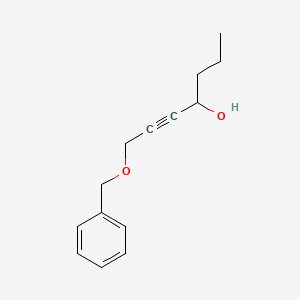
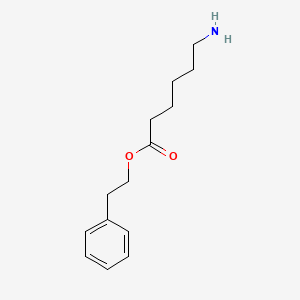

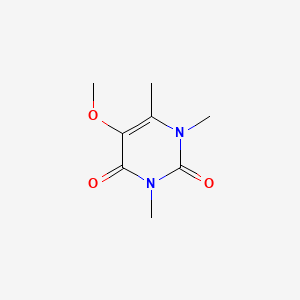
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
